molecular formula C6H9NaO3 B12404501 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt

3-Methyl-2-oxovaleric Acid-d8 Sodium Salt

Cat. No.: B12404501
M. Wt: 160.17 g/mol
InChI Key: SMDJDLCNOXJGKC-FIRJCWQZSA-M
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Description

3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is a deuterium-labeled analogue of 3-Methyl-2-oxovaleric Acid. This compound is an α-ketomonocarboxylic acid that plays a significant role in various biochemical processes. It is known for its neurotoxic properties and is an abnormal metabolite resulting from the incomplete breakdown of branched-chain amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves the deuteration of 3-Methyl-2-oxovaleric AcidThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the required specifications for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxovaleric Acid-d8 Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxo acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of metabolites.

    Biology: Serves as a substrate to study the specificity, distribution, and kinetics of α-keto acid dehydrogenases.

    Medicine: Used to investigate metabolic disorders such as maple syrup urine disease.

    Industry: Employed in the development of new pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxovaleric Acid-d8 Sodium Salt involves its interaction with specific receptor sites that differ from those occupied by amino acids. It triggers insulin release and inhibits the mitochondrial α-ketoglutarate dehydrogenase complex, leading to nerve cell death. The compound acts as a reactive oxygen scavenger, protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-oxovaleric Acid
  • 3-Methyl-2-oxopentanoic Acid
  • α-Keto-β-methylvaleric Acid
  • Ketoisoleucine

Uniqueness

3-Methyl-2-oxovaleric Acid-d8 Sodium Salt is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This property makes it particularly valuable in research applications where accurate measurement of metabolic processes is crucial .

Properties

Molecular Formula

C6H9NaO3

Molecular Weight

160.17 g/mol

IUPAC Name

sodium;4,4,5,5,5-pentadeuterio-2-oxo-3-(trideuteriomethyl)pentanoate

InChI

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i1D3,2D3,3D2;

InChI Key

SMDJDLCNOXJGKC-FIRJCWQZSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)C(=O)[O-])C([2H])([2H])C([2H])([2H])[2H].[Na+]

Canonical SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]

Origin of Product

United States

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